molecular formula C18H32N2OSn B8482642 3-Pyridinecarboxamide, 5-(tributylstannyl)-

3-Pyridinecarboxamide, 5-(tributylstannyl)-

Cat. No.: B8482642
M. Wt: 411.2 g/mol
InChI Key: LJGNXWKBDYVDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxamide, 5-(tributylstannyl)- is an organotin compound that features a pyridine ring substituted with a carbamoyl group and a tri-n-butylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 5-(tributylstannyl)- typically involves the reaction of 5-carbamoyl-3-pyridyl halide with tri-n-butylstannane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired organotin compound.

Industrial Production Methods

While specific industrial production methods for 3-Pyridinecarboxamide, 5-(tributylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 5-(tributylstannyl)- can undergo various types of chemical reactions, including:

    Oxidation: The organotin moiety can be oxidized to form tin oxides.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The tri-n-butylstannane group can be substituted with other functional groups through transmetalation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in transmetalation reactions.

Major Products

    Oxidation: Tin oxides and pyridine derivatives.

    Reduction: Amines and pyridine derivatives.

    Substitution: Various organometallic compounds depending on the substituent introduced.

Scientific Research Applications

3-Pyridinecarboxamide, 5-(tributylstannyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules due to its ability to modify biological molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 5-(tributylstannyl)- involves its ability to participate in transmetalation reactions, where the tri-n-butylstannane group is transferred to another molecule. This process is facilitated by the presence of a palladium catalyst, which activates the organotin compound and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, 5-(tributylstannyl)- is unique due to its combination of a carbamoyl group and a tri-n-butylstannane moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-carbon bonds through transmetalation makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C18H32N2OSn

Molecular Weight

411.2 g/mol

IUPAC Name

5-tributylstannylpyridine-3-carboxamide

InChI

InChI=1S/C6H5N2O.3C4H9.Sn/c7-6(9)5-2-1-3-8-4-5;3*1-3-4-2;/h2-4H,(H2,7,9);3*1,3-4H2,2H3;

InChI Key

LJGNXWKBDYVDEX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N

Origin of Product

United States

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